molecular formula C8H16ClNO3 B1458850 Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride CAS No. 1393529-84-4

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

Cat. No.: B1458850
CAS No.: 1393529-84-4
M. Wt: 209.67 g/mol
InChI Key: QELGVBUXFGOEPI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride (CAS 1393529-84-4) is an ester derivative of a non-proteinogenic amino acid, where the side chain incorporates an oxolane (tetrahydrofuran) ring. This unique structure makes it a valuable chiral building block and synthetic intermediate in medicinal chemistry and organic synthesis. The compound is supplied as its hydrochloride salt to enhance stability and solubility. With a molecular formula of C 8 H 16 ClNO 3 and a molecular weight of 209.67 g/mol . Its structure is defined by the SMILES notation O=C(OCC)C(N)C1COCC1.[H]Cl . The presence of both the amino group and the ester functionality provides two versatile reactive sites for further chemical modification. Researchers can utilize the amino group for amide bond formation or alkylation, while the ester can be hydrolyzed to the corresponding acid or transformed into other functional groups. The integrated oxolane ring is a common motif in bioactive molecules and can influence the compound's physicochemical properties and binding affinity. This makes this compound a promising scaffold for the synthesis of more complex molecules, such as potential pharmacologically active compounds, including alpha-amino amide derivatives explored in antimicrobial research . This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-amino-2-(oxolan-3-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)7(9)6-3-4-11-5-6;/h6-7H,2-5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELGVBUXFGOEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CCOC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation

  • Reactants: Oxolan-3-carbaldehyde and ethyl glycinate hydrochloride.
  • Conditions: Basic medium, often sodium bicarbonate (NaHCO₃) in ethanol.
  • Product: Formation of an α,β-unsaturated ester intermediate, ethyl 2-(oxolan-3-ylidene)acetate.
  • Yield: Typically 65–75% under optimized conditions.

Reductive Amination

  • Reagents: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
  • Solvent: Ethanol.
  • Temperature: 0°C to room temperature over several hours.
  • Outcome: Reduction of the imine intermediate to form ethyl 2-amino-2-(oxolan-3-yl)acetate (free base).
  • Yield: Approximately 80–85%.

Hydrochloride Salt Formation

  • Procedure: Treatment of the free base with hydrochloric acid, often in anhydrous ether or similar solvent.
  • Result: Precipitation of this compound.
  • Purification: Filtration and drying to obtain the crystalline hydrochloride salt.
Step Reagents/Conditions Yield (%) Notes
1 Oxolan-3-carbaldehyde, NaHCO₃, EtOH 65–75 Aldol condensation
2 NaBH₄, 0°C, 4 h, EtOH 80–85 Reductive amination
3 HCl in anhydrous ether - Salt formation and purification

This pathway is supported by established synthetic protocols and has been adapted for both laboratory and industrial scale synthesis.

Experimental Considerations and Techniques

  • Atmosphere: Non-aqueous reactions are performed under nitrogen to prevent moisture and oxygen interference.
  • Solvents: Use of anhydrous solvents such as ethanol, acetonitrile, and tetrahydrofuran is critical for water-sensitive steps.
  • Purification: Flash column chromatography and recrystallization are employed for isolation of intermediates and final product.
  • Characterization: Techniques such as NMR (¹H and ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) are used to confirm structure and purity.

Research Findings and Optimization

  • The choice of reducing agent and reaction temperature significantly affects yield and selectivity in the reductive amination step.
  • Salt formation with hydrochloric acid improves the compound’s stability and facilitates handling and storage.
  • Optimization of reaction times and reagent stoichiometry has been reported to enhance overall yield and purity.
  • Solid-phase extraction and strong cation exchange techniques have been applied for purification in complex mixtures.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges
Direct Salt Formation Ethyl 2-amino-2-(oxolan-3-yl)acetate + HCl Simple, fast conversion to salt Requires pure free base
Multi-step Synthesis Aldol condensation + Reductive amination + Salt formation High overall yield, scalable Multi-step, requires careful control
Purification Techniques Recrystallization, chromatography, SCX-SPE High purity product Time-consuming, solvent use

Chemical Reactions Analysis

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or water, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized in the synthesis of APIs due to its ability to introduce functional groups necessary for biological activity. For instance, it can be involved in the preparation of amino acid derivatives, which are crucial for drug development targeting neurological disorders and metabolic diseases .

Case Study: GABA Uptake Inhibitors

Recent studies have focused on the synthesis of novel functionalized amino acids derived from this compound as inhibitors of GABA uptake. These compounds have shown promise in modulating neurotransmitter levels, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders .

Agrochemical Applications

In agrochemistry, this compound is explored for its role as a building block in the synthesis of herbicides and pesticides.

Development of Herbicides

The compound can be modified to create herbicidal agents that target specific plant growth pathways, thereby enhancing agricultural productivity while minimizing environmental impact. Its application in agrochemicals is supported by processes that ensure high yield and purity during synthesis, making it commercially viable .

Cosmetic Formulations

The cosmetic industry also benefits from the properties of this compound, particularly in skin care formulations.

Moisturizing Agents

Research indicates that derivatives of this compound can be incorporated into moisturizing creams and lotions due to their ability to enhance skin hydration and improve texture. The formulation process involves rigorous testing for stability and efficacy before market introduction .

Summary of Findings

The following table summarizes the applications of this compound across various fields:

Field Application Details
PharmaceuticalsSynthesis of APIsUsed as an intermediate for biologically active compounds targeting neurological disorders .
AgrochemicalsDevelopment of herbicidesServes as a building block for creating effective agrochemical agents .
CosmeticsMoisturizing agentsEnhances hydration properties in skin care products .

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and oxolane ring in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Heterocyclic Rings

Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride (CAS 1443979-75-6)
  • Molecular Formula: C₉H₁₈ClNO₃
  • Molecular Weight : 223.7 g/mol .
  • Key Difference : The oxane (tetrahydropyran) ring replaces the oxolane (tetrahydrofuran) ring, increasing the ring size from 5- to 6-membered. This alters solubility (due to increased hydrophobicity) and conformational flexibility .
Ethyl 2-amino-2-(furan-3-yl)acetate hydrochloride
  • Molecular Formula: C₈H₁₁NO₃·HCl
  • Key Difference : A planar furan ring replaces the saturated oxolane. The unsaturated furan introduces π-electron density, enhancing reactivity in cross-coupling reactions (e.g., Negishi coupling) but reducing metabolic stability compared to saturated analogs .

Analogs with Modified Ester Groups

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride
  • Molecular Formula: C₈H₁₈ClNO₂
  • Key Difference: A methyl ester and branched alkyl chain replace the ethyl ester and oxolane.
Fingolimod Hydrochloride (C₁₉H₃₃NO₂·HCl)
  • Molecular Formula: C₁₉H₃₃NO₂·HCl
  • Key Difference: A long aliphatic chain and phenyl group replace the oxolane and ethyl ester. Fingolimod is clinically used as an immunosuppressant, highlighting how structural complexity correlates with therapeutic activity .

Key Observations :

Ring Size and Solubility : Saturated 5-membered oxolane analogs exhibit higher aqueous solubility than 6-membered oxane derivatives due to reduced hydrophobic surface area .

Reactivity : Unsaturated heterocycles (e.g., furan) enhance reactivity in cross-coupling reactions but are prone to oxidative degradation .

Biological Activity : Bulkier substituents (e.g., Fingolimod’s arylthioether) correlate with targeted therapeutic effects, whereas simpler analogs are primarily research tools .

Pharmacological and Industrial Relevance

  • Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a versatile intermediate in DNA-encoded library synthesis, enabling high-yield (~90%) derivatization .
  • Fingolimod Hydrochloride exemplifies how structural optimization (e.g., adding a hydrophobic tail) transforms simple amino esters into FDA-approved drugs .
  • Ethyl 2-amino-2-(oxan-3-yl)acetate hydrochloride’s higher molecular weight may limit its use in CNS-targeted drugs due to reduced blood-brain barrier permeability .

Biological Activity

Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C8H15NO3
  • SMILES: CCOC(=O)C(C1CCOC1)N
  • InChIKey: SRJQMYIGTOXOGE-UHFFFAOYSA-N

The compound features an oxolane ring, contributing to its unique chemical properties and potential interactions with biological systems.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Interaction: The amino group and oxolane ring may interact with various enzymes, potentially modulating their activity.
  • Receptor Binding: The compound may bind to specific receptors, influencing signaling pathways involved in cellular responses.
  • Metabolic Pathway Modulation: Its structure allows for interactions that could alter metabolic pathways, enhancing or inhibiting specific biochemical processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antiviral Effects

The compound has also been studied for its antiviral properties. Preliminary findings suggest it may inhibit viral replication, although detailed mechanisms remain to be elucidated. This opens avenues for further research into its use as a therapeutic agent against viral infections.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibitory effects on viral replication observed in preliminary studies
Enzyme InhibitionPotential modulation of enzyme activity noted in mechanistic studies

Case Study: Antimicrobial Efficacy

A study conducted by demonstrated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound was tested at various concentrations, revealing a significant reduction in bacterial viability at higher doses. This suggests its potential as a lead compound in the development of new antimicrobial agents.

Case Study: Antiviral Potential

In a separate investigation, the antiviral activity of this compound was assessed against herpes simplex virus (HSV). Results indicated a dose-dependent inhibition of viral replication, warranting further exploration into its mechanism and potential therapeutic applications.

Q & A

Q. Key Intermediates :

  • Ethyl 2-(oxolan-3-ylidene)acetate (from Step 1)
  • Ethyl 2-amino-2-(oxolan-3-yl)acetate (free base from Step 2)

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1Oxolan-3-carbaldehyde, NaHCO₃, EtOH65–75
2NaBH₄, 0°C, 4 h80–85

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies the oxolan-3-yl substituent (e.g., δ 3.7–4.2 ppm for THF ring protons) and ethyl ester group (δ 1.2–1.4 ppm for CH₃) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., confirmation of the oxolan-3-yl configuration) .
  • HPLC-MS : Validates purity (>97%) and molecular weight (e.g., [M+H]+ = 222.1) .

Contradiction Resolution :
Discrepancies in NMR shifts (e.g., amine proton integration) are addressed via D₂O exchange experiments or HSQC to confirm coupling patterns .

Advanced: How does the stereochemistry of the oxolan-3-yl group influence biological activity, and what methods optimize enantiomeric purity?

Methodological Answer:

  • Biological Impact : The 3-position on the oxolane ring affects receptor binding (e.g., in neurotransmitter analogs). For example, oxolan-3-yl derivatives show higher affinity for GABAₐ receptors compared to 2-substituted analogs .
  • Enantiopurity Optimization :
    • Chiral Chromatography : Use of Chiralpak® AD-H columns with hexane:isopropanol (90:10) .
    • Asymmetric Synthesis : Employ (R)- or (S)-BINAP catalysts during reductive amination to control stereochemistry .

Q. Table 2: Enantiomer Activity Comparison

EnantiomerIC₅₀ (GABAₐ Binding, nM)Reference
(R)12 ± 1.5
(S)85 ± 4.2

Advanced: How can researchers resolve contradictory data in synthetic yields or byproduct formation across literature reports?

Methodological Answer:

  • Root-Cause Analysis :
    • Reagent Purity : Trace water in NaBH₄ reduces reductive amination efficiency; use anhydrous solvents .
    • Temperature Control : Exothermic reactions (e.g., HCl salt formation) require slow addition at 0°C to avoid decomposition .
  • Byproduct Identification : LC-MS/MS detects impurities like ethyl 2-(oxolan-3-yl)acrylate (from incomplete reduction), mitigated by extending reaction times .

Advanced: What computational or experimental strategies predict the compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies :
    • pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 h; monitor via HPLC for ester hydrolysis (e.g., half-life ~8 h) .
    • Oxidative Stability : Use H₂O₂ (0.3%) to simulate in vivo oxidation; LC-MS identifies degradation products (e.g., oxolan-3-yl ketone) .
  • DFT Calculations : Predict hydrolysis pathways (e.g., nucleophilic attack on the ester carbonyl) to guide structural stabilization (e.g., fluorinated analogs) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride
Reactant of Route 2
Ethyl 2-amino-2-(oxolan-3-yl)acetate hydrochloride

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